molecular formula C11H11F2NO2 B2738993 N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305325-92-0

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide

Cat. No. B2738993
CAS RN: 2305325-92-0
M. Wt: 227.211
InChI Key: XAJCMJWNQIMJKN-UHFFFAOYSA-N
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Description

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce tumor growth, inhibit angiogenesis, and induce apoptosis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, it also has some limitations, including its low stability and short half-life in vivo.

Future Directions

There are several future directions for the research on N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as multiple sclerosis, Huntington's disease, and stroke. Another direction is to optimize its synthesis method to improve its yield and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 2,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to form the amide. The final step involves the addition of acetic anhydride and pyridine to form the enamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-11(16)14-10(6-15)8-4-3-7(12)5-9(8)13/h2-5,10,15H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCMJWNQIMJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide

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